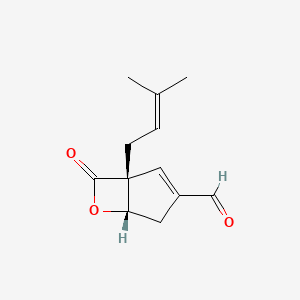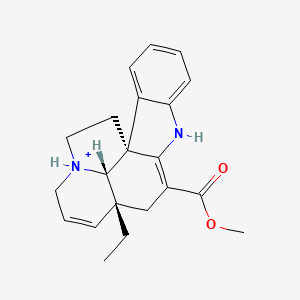
Tabersoninium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tabersoninium(1+) is conjugate acid of tabersonine arising from protonation of the tertiary amino group; major species at pH 7.3. It is a conjugate acid of a tabersonine.
Applications De Recherche Scientifique
Anti-inflammatory Properties
- Acute Lung Injury Treatment : Tabersonine has been found to ameliorate lipopolysaccharides-induced acute lung injury in vivo. It suppresses macrophage activation and reduces pro-inflammatory mediators, indicating its potential as a therapeutic candidate for treating acute lung injury and acute respiratory distress syndrome (Zhang et al., 2018).
Material Science Applications
- Corrosion Inhibition : Tabersonine has demonstrated effectiveness as an eco-friendly material for inhibiting pipeline steel corrosion in both acid and microbial environments. This suggests its potential as a cost-effective and efficient alternative for mitigating microbial and acid-induced corrosion (Ituen et al., 2020).
Neuroprotective Effects
- Alzheimer's Disease Treatment : Studies have shown that Tabersonine can disrupt amyloid beta (Aβ) aggregation, a key factor in Alzheimer's disease. It inhibits Aβ(1-42) fibril formation and reduces Aβ aggregate-induced cytotoxicity, making it a potential therapeutic drug candidate for treating Alzheimer's (Kai et al., 2015).
Pharmaceutical Development
- Cancer Drug Precursor : Tabersonine is a precursor in the synthesis of vindoline, an intermediate in the formation of anticancer drugs such as vinblastine and vincristine. Studies have been conducted to complete the seven-step pathway from tabersonine to vindoline, highlighting its significance in cancer drug development (Qu et al., 2015).
Bone Health
- Osteoporosis Treatment : Tabersonine has shown potential in ameliorating osteoblast apoptosis in rats with dexamethasone-induced osteoporosis. It regulates the Nrf2/ROS/Bax signaling pathway, suggesting its role in treating osteoporosis (Sun et al., 2020).
Acetylcholinesterase Inhibition
- **Tabersonine derivatives have been investigated for their acetylcholinesterase inhibitory activities, which is significant in the context of diseases like Alzheimer's (Liu et al., 2015).
Obesity-Related Renal Injury
- Renal Injury Treatment : Tabersonine has shown effectiveness in alleviating obesity-induced renal injury by inhibiting NF-κB-mediated inflammation (Qian et al., 2023).
Protein Interaction Studies
- Tabersonine and Human Serum Albumin : Research has been conducted on the interaction between Tabersonine and human serum albumin, providing insights into its pharmacokinetics and potential drug interactions (Jiang et al., 2012).
Metabolic Engineering
- Synthetic Biology : Studies have explored the use of metabolic engineering, particularly in yeast, to enhance the production of Tabersonine-derived compounds, highlighting its significance in biotechnological applications (Kulagina et al., 2021).
Propriétés
Nom du produit |
Tabersoninium(1+) |
|---|---|
Formule moléculaire |
C21H25N2O2+ |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
methyl (1R,12R,19S)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/p+1/t19-,20-,21-/m0/s1 |
Clé InChI |
FNGGIPWAZSFKCN-ACRUOGEOSA-O |
SMILES isomérique |
CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC |
SMILES canonique |
CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
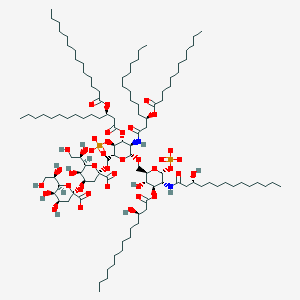
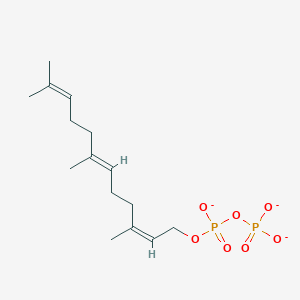
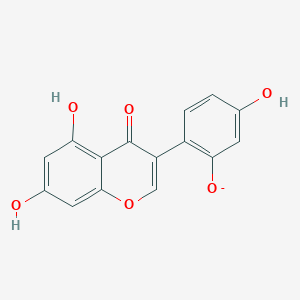
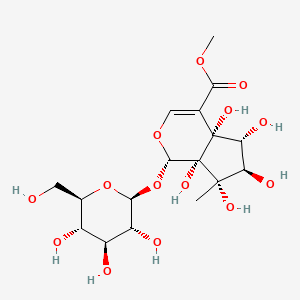
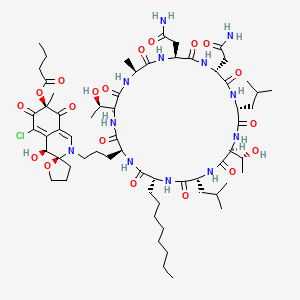
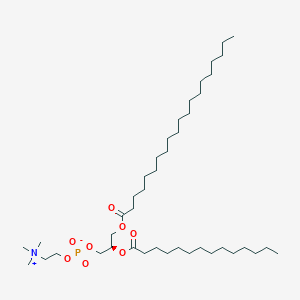
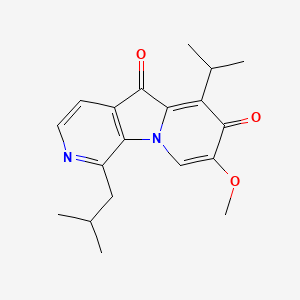

![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
![(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1264023.png)
